N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oprozomib is an orally active second-generation proteasome inhibitor developed by Proteolix, which was acquired by Onyx Pharmaceuticals, an Amgen subsidiary, in 2009 . It selectively inhibits chymotrypsin-like activity of both the constitutive proteasome and immunoproteasome . Oprozomib is structurally related to carfilzomib and has the added benefit of being orally bioavailable . It is being investigated for the treatment of hematologic malignancies, specifically multiple myeloma .
準備方法
The synthesis of oprozomib involves the creation of a tripeptide epoxyketone structure. Industrial production methods focus on optimizing yield and purity while ensuring the compound’s stability and bioavailability .
化学反応の分析
Oprozomib undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for the metabolism of oprozomib in the body.
Substitution Reactions: Common reagents and conditions used in these reactions include epoxide hydrolases and cytochrome P450 enzymes.
Major Products: The primary metabolite formed is a diol, resulting from direct epoxide hydrolysis.
科学的研究の応用
Oprozomib has shown significant potential in various scientific research applications:
作用機序
Oprozomib exerts its effects by forming a covalent bond with the active site N-terminal threonine of the 20S proteasome . This inhibits the proteasome’s chymotrypsin-like activity, leading to the accumulation of proteins that induce apoptosis in cancer cells . The molecular targets include the constitutive proteasome and immunoproteasome .
類似化合物との比較
Oprozomib is structurally and functionally similar to other proteasome inhibitors such as:
Carfilzomib: Both are epoxyketone derivatives and share similar mechanisms of action.
Bortezomib: Unlike oprozomib, bortezomib is a boronic acid-derived proteasome inhibitor.
Ixazomib: Another orally available proteasome inhibitor, but derived from boronic acid.
Oprozomib’s uniqueness lies in its oral bioavailability and its effectiveness against bortezomib-resistant multiple myeloma cells .
特性
分子式 |
C25H32N4O7S |
---|---|
分子量 |
532.6 g/mol |
IUPAC名 |
N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C25H32N4O7S/c1-15-26-11-20(37-15)24(33)29-19(13-35-4)23(32)28-18(12-34-3)22(31)27-17(21(30)25(2)14-36-25)10-16-8-6-5-7-9-16/h5-9,11,17-19H,10,12-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t17-,18+,19+,25+/m0/s1 |
InChIキー |
SWZXEVABPLUDIO-UFXZXOMWSA-N |
異性体SMILES |
CC1=NC=C(S1)C(=O)N[C@H](COC)C(=O)N[C@H](COC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[C@]3(CO3)C |
正規SMILES |
CC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。